Basicity Comparison: t-BuLi vs. n-BuLi (pKa)
tert-Butyllithium exhibits a higher pKa (≈53) than n-butyllithium (≈50), establishing it as the strongest commercially available alkyllithium base [1]. This differential enables deprotonation of weaker carbon acids (e.g., benzene, allylic positions) that n-BuLi cannot efficiently metalate [2].
| Evidence Dimension | Basicity (pKa of conjugate acid, hydrocarbon) |
|---|---|
| Target Compound Data | pKa ≈ 53 |
| Comparator Or Baseline | n-Butyllithium: pKa ≈ 50 |
| Quantified Difference | ΔpKa ≈ 3 (approximately 1000-fold difference in acidity scale) |
| Conditions | pKa values represent relative acidity of conjugate alkanes in hydrocarbon media; derived from thermodynamic and kinetic measurements in organic solvents. |
Why This Matters
A ΔpKa of ~3 translates to a roughly 1000-fold difference in equilibrium favorability for deprotonation of weakly acidic substrates, directly impacting reaction scope and yield in challenging lithiations.
- [1] Glosbe Dictionary. (n.d.). tert-Butyllithium in English dictionary. Retrieved from https://en.glosbe.com/en/en/butyllithium View Source
- [2] Wikipedia. (2023). tert-Butyllithium. Retrieved from https://nl.wikipedia.org/wiki/T-Butyllithium View Source
